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Gentisein exhibits strong antioxidant activity. Studies have shown its ability to scavenge free radicals and reactive oxygen species (ROS) that contribute to cellular damage and various diseases. This property makes Gentisein a potential candidate for research on neurodegenerative diseases, aging, and cancer [].
Here are some specific examples:
Gentisein has been shown to possess anti-inflammatory properties. Studies suggest it can modulate the activity of inflammatory signaling pathways, potentially offering benefits in research on inflammatory diseases like arthritis, asthma, and inflammatory bowel disease [, ].
Gentisein, chemically known as 1,3,7-trihydroxy-9H-xanthen-9-one, is a member of the xanthone class of compounds. Its molecular formula is C13H8O5, and it has a molecular weight of approximately 244.2 g/mol. Gentisein is characterized by the presence of three hydroxyl groups located at positions 1, 3, and 7 on the xanthenone structure. This compound is primarily derived from various plant sources and is recognized for its potential biological activities and applications in research .
Research suggests that gentisein possesses various biological activities. One of the most studied mechanisms involves its interaction with the neurotransmitter serotonin. Gentisein acts as a serotonin reuptake inhibitor, potentially influencing mood and cognitive function []. Additionally, studies suggest gentisein may have antioxidant and anti-inflammatory properties. However, the precise mechanisms underlying these effects require further investigation.
Data on the specific toxicity of gentisein is limited. However, considering its phenolic structure, it's advisable to handle it with caution, similar to other phenolics, as they can irritate the skin and eyes []. More research is needed to determine the safety profile of gentisein for human consumption.
These reactions are significant for modifying the compound's properties for various applications .
Gentisein exhibits a range of biological activities:
Gentisein can be synthesized through various methods:
These methods allow researchers to obtain gentisein for further study and application in various fields .
Gentisein finds applications across several domains:
Studies on gentisein's interactions with other compounds reveal its potential synergistic effects:
These interactions are crucial for understanding gentisein's full therapeutic potential and safety profile .
Gentisein shares structural similarities with other xanthone derivatives. Here are some comparable compounds:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Genistein | C15H10O5 | Contains a methoxy group at position 3; known for its estrogenic activity. |
| Gentisin | C14H10O5 | Similar structure but with a methoxy group at position 3; exhibits different biological activities. |
| Mangiferin | C17H18O11 | A more complex xanthone with multiple hydroxyl groups; noted for its anti-inflammatory properties. |
Gentisein's unique arrangement of hydroxyl groups distinguishes it from these similar compounds, influencing its specific biological activities and applications .
The genus Hypericum represents one of the most extensively studied sources of gentisein, with multiple species documented to contain this xanthone compound. Hypericum annulatum Moris has been identified as a particularly rich source, with comprehensive analytical studies revealing significant variations in gentisein content across different plant tissues [1] [2]. Quantitative analysis using high-performance liquid chromatography with ultraviolet detection at 290 nanometers demonstrated that flowers contain the highest concentration of gentisein at 9.35 ± 0.07 milligrams per gram of dry plant material [1] [2].
The tissue-specific distribution in Hypericum annulatum shows a clear gradient, with flowers exhibiting the highest gentisein content, followed by leaves and stems in descending order [1] [2]. This distribution pattern suggests that gentisein accumulation is closely related to reproductive functions and metabolic activity within the plant. The analytical methodology employed for these determinations utilized methanol extraction at room temperature, achieving recovery rates of 90.70 percent for gentisein with precision values below 6.05 percent relative standard deviation [1] [2].
Hypericum perforatum, commonly known as Saint John's wort, represents another significant source within this genus. Immunofluorescence studies have localized benzophenone synthase, a key enzyme in xanthone biosynthesis, within the mesophyll tissue of leaves [3]. The enzyme activity varies with leaf developmental stage, with maximum immunolabeling occurring in approximately 0.5 centimeter long leaves, while benzophenone synthase becomes predominant in more developed leaves of 1 centimeter length [3].
Hypericum gentianoides, known as orangegrass or pineweed, has been reported to contain gentisein, although quantitative data remains limited [4] [5] [6]. This annual species, native to eastern North America, typically grows in nutrient-poor sandy soils and exposed sites, suggesting that environmental stress may contribute to secondary metabolite production [4] [6].
Hypericum henryi has also been documented as a source of gentisein through database reports, though detailed analytical studies are limited [7]. The distribution of gentisein across multiple Hypericum species suggests that xanthone production is a characteristic feature of this genus within the Hypericaceae family.
Anaxagorea luzonensis A. Gray, belonging to the Annonaceae family, represents an important tropical source of gentisein. This tree species, indigenous to Thailand and other Southeast Asian regions, has been traditionally utilized as a medicinal plant for blood tonic, stomachic, antipyretic, and muscular pain treatment applications [8]. Comprehensive phytochemical investigations of the heartwood have revealed the presence of several xanthones, including gentisein, alongside various flavonoids with demonstrated antioxidant activity [8].
The isolation and structural determination of gentisein from Anaxagorea luzonensis involved systematic extraction procedures using methanol under reflux conditions, followed by partitioning between different solvent systems [8]. The dried heartwood material underwent extraction with 90 percent aqueous methanol, followed by partitioning with n-hexane, ethyl acetate, and chloroform-methanol-water systems to achieve compound separation [8].
Recent studies have identified prenylated flavonoids from Anaxagorea luzonensis with estrogenic activity, indicating the plant's rich secondary metabolite profile [8]. The co-occurrence of gentisein with other bioactive compounds suggests potential synergistic effects and multiple therapeutic applications. Database records confirm gentisein presence in this species, supporting its classification as a reliable natural source [9] [7].
The traditional medicinal applications of Anaxagorea luzonensis in Thai folk medicine correlate with the pharmacological properties attributed to gentisein, including anti-inflammatory and antioxidant activities [8]. This alignment between traditional use and modern phytochemical findings supports the ethnobotanical significance of this species as a gentisein source.
Cratoxylum cochinchinense, a member of the Hypericaceae family, serves as another significant source of gentisein and related xanthone derivatives. This plant species grows naturally from southern China to Borneo, inhabiting subtropical and tropical forests, including kerangas forests and peat swamps [10]. The root bark has been extensively utilized in traditional Chinese medicine for treating fevers, burns, and abdominal complications [11] [12].
Recent investigations have identified a series of xanthones bearing geranyl and prenyl groups from the root barks of Cratoxylum cochinchinense, with gentisein serving as the basic skeleton for these derivatives [11] [12]. Six xanthones were isolated, including three new compounds named cratoxanthones G, H, and I, alongside known species such as cratoxanthone A, cratoxanthone F, and cochinechinone A [12].
The xanthone content in Cratoxylum cochinchinense demonstrates significant structural diversity, with compounds exhibiting various substitution patterns on the gentisein core structure [12]. These modifications, particularly the addition of geranyl and prenyl groups, contribute to enhanced biological activity, including bacterial neuraminidase inhibition with IC50 values ranging from 0.38 to 38.9 micromolar [12].
Molecular docking and dynamics simulation studies have revealed that the geranyl and prenyl substituents play crucial roles in determining the inhibitory potency and binding mechanisms of these gentisein derivatives [12]. The most potent inhibitor demonstrated competitive inhibition behavior with strong binding affinity parameters [12].
The traditional medicinal applications of Cratoxylum cochinchinense align with the pharmacological properties of its xanthone constituents, supporting the plant's continued use in folk medicine systems [11] [12]. The presence of gentisein as a core structure in multiple bioactive derivatives underscores its importance as a pharmacophore in this species.
Beyond the primary sources detailed above, gentisein has been documented in several additional plant species across different botanical families. Calophyllum inophyllum L., belonging to the Clusiaceae family, has been identified as a source of gentisein [13]. This tropical tree species provides gentisein in the form of a yellow powder that is soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [13].
Gentiana lutea, commonly known as yellow gentian, represents a notable source within the Gentianaceae family [14]. This bitter herb has been traditionally used for over 2,000 years in European medicinal systems and continues to be employed in Ayurveda and Traditional Chinese Medicine [14]. The root tissue contains gentisein alongside other bioactive compounds such as gentiopicroside and amarogentin [14].
The United States Department of Agriculture phytochemical database confirms the presence of gentisein in Gentiana lutea root tissue, though specific quantitative data remains limited [14]. The co-occurrence with other bitter principles suggests that gentisein contributes to the overall therapeutic profile of yellow gentian preparations [14].
Various other plant species have been reported to contain gentisein through database searches and preliminary phytochemical screenings, though detailed analytical studies are often lacking [7] [3]. The widespread distribution across multiple plant families indicates that gentisein production represents a convergent evolutionary strategy for secondary metabolite synthesis in higher plants.
The chemotaxonomic significance of gentisein distribution has been noted particularly within the Gentianaceae family, where xanthones serve as important molecular markers for phylogenetic relationships [15] [16]. Approximately 100 different xanthone compounds have been reported from 121 species across 21 genera within this family [15].
The tissue-specific distribution of gentisein within plants reveals important insights into its biosynthetic localization and physiological functions. Comprehensive studies on Hypericum annulatum have demonstrated significant variations in gentisein content across different plant organs and tissues [1] [2]. The quantitative analysis revealed that flowers consistently exhibit the highest gentisein concentrations, with measured values of 9.35 ± 0.07 milligrams per gram of dry weight [1] [2].
In contrast to the high flower content, leaves of Hypericum annulatum showed substantially lower gentisein concentrations, though they remained a significant source of the compound [1] [2]. The stem tissues exhibited the lowest gentisein content among the aerial parts examined, suggesting that the compound accumulates preferentially in metabolically active and reproductive tissues [1] [2].
Immunofluorescence localization studies in Hypericum perforatum have provided detailed insights into the cellular distribution of xanthone biosynthetic enzymes [3]. Benzophenone synthase, the key enzyme responsible for xanthone formation, was localized primarily in the mesophyll tissue of leaves [3]. The intensity of immunofluorescence varied significantly with leaf developmental stage, indicating that gentisein biosynthesis is temporally regulated [3].
The developmental pattern shows that chalcone synthase reaches maximum expression in young leaves approximately 0.5 centimeters in length, while benzophenone synthase becomes predominant in more mature leaves of 1 centimeter length [3]. This temporal separation suggests a developmental switch in the biosynthetic machinery, with early flavonoid synthesis giving way to xanthone production as leaves mature [3].
Root tissues appear to serve as major accumulation sites for xanthones in many plant species, though specific data for gentisein distribution in roots remains limited [3]. The roots are generally recognized as the richest organs in xanthones across various plant families, suggesting that these underground structures may serve as storage organs for these secondary metabolites [3].
Tissue culture studies on Gentiana species have provided additional insights into gentisein distribution patterns [17]. Fast-growing root cultures and callus tissues were found to accumulate flavonoids and xanthones in amounts comparable to natural root tissues, though significantly lower than shoot tissues [17]. This observation supports the hypothesis that shoots are primary biosynthetic sites, while roots serve as accumulation and storage organs [17].
The productivity of isolated root cultures ranged from 42.4 to 225.5 grams per liter, with flavonoid and xanthone content reaching 1.5 percent of dry weight in some cases [17]. Most isolated root cultures contained higher concentrations of these compounds compared to callus tissues, indicating that organized tissue structure contributes to enhanced secondary metabolite accumulation [17].
Environmental conditions play crucial roles in determining gentisein production and accumulation in plant tissues. Research on related compounds within the Gentianaceae family has revealed significant correlations between various environmental parameters and secondary metabolite content [18] [19]. Temperature emerges as a particularly important factor, with studies showing positive correlations between ambient temperature and iridoid accumulation, which shares biosynthetic pathways with xanthones [18] [19].
The optimal temperature for key biosynthetic enzymes appears to be around 30 degrees Celsius, as demonstrated for 10-hydroxygeraniol dehydrogenase, a critical enzyme in the iridoid biosynthetic pathway [18]. Within appropriate ranges, higher temperatures promote meristem growth and organ development, subsequently accelerating plant growth and secondary metabolite production [18]. The enhanced enzyme activity at optimal temperatures contributes to increased biosynthetic flux toward xanthone production [18].
Altitude demonstrates a negative correlation with secondary metabolite accumulation, likely due to its inverse relationship with temperature [18] [19]. Higher altitudes result in lower ambient temperatures, which in turn reduce enzymatic activity and overall biosynthetic efficiency [18]. This relationship has been confirmed in various plant species, where catechin content in tea plants showed negative correlation with altitude [18].
Precipitation patterns significantly influence gentisein production, with studies indicating that reduced precipitation generally favors secondary metabolite accumulation [18] [19]. Appropriate drought stress appears to trigger enhanced production of defense compounds, including xanthones, as part of the plant's adaptive response to environmental challenges [18]. This phenomenon aligns with the growth-differentiation balance hypothesis, which predicts increased secondary metabolite synthesis under resource-limiting conditions [18].
The mechanism underlying precipitation effects involves the activation of stress response pathways that redirect metabolic resources toward secondary metabolite production [18]. Deficit irrigation has been shown to enhance the accumulation of various secondary compounds, including lycopene and organic acids, supporting the general principle that moderate water stress promotes defensive chemistry [18].
Soil moisture content represents another critical environmental parameter affecting gentisein production [18]. Studies have demonstrated that moderate soil water deficits can increase secondary metabolite concentrations by approximately 35 percent compared to well-watered conditions [18]. However, sustained drought stress may eventually decrease compound content, indicating the importance of balanced water management [18].
Light conditions influence xanthone biosynthesis through their effects on photosynthetic activity and gene expression patterns [3]. The shikimate pathway, which provides precursors for xanthone biosynthesis, is light-dependent and closely linked to photosynthetic carbon fixation [3]. Optimal light conditions typically range from full sun to partial shade, depending on the specific plant species and its natural habitat preferences [3].
Seasonal variations in gentisein content reflect the complex interplay between environmental factors and developmental programs [3]. The temporal regulation of biosynthetic enzyme expression, as observed in Hypericum perforatum, suggests that seasonal changes in day length, temperature, and plant phenology all contribute to variations in compound production [3].
Soil composition and nutrient availability also influence secondary metabolite production, though specific data for gentisein remains limited. The preference of Hypericum gentianoides for nutrient-poor sandy soils suggests that mineral stress may actually promote xanthone accumulation as a defensive strategy [4] [6].
The quantitative determination of gentisein in plant materials requires sophisticated analytical methodologies capable of achieving high sensitivity, specificity, and reproducibility. High-performance liquid chromatography with ultraviolet detection represents the most widely employed technique for gentisein analysis, with several validated methods reported in the literature [1] [2] [20] [21].
The most comprehensive analytical method for gentisein determination was developed for Hypericum annulatum analysis, utilizing a Hypersil ODS C18 column with gradient elution and ultraviolet detection at 290 nanometers [1] [2]. The mobile phase comprised methanol and 20 millimolar potassium dihydrogen phosphate adjusted to pH 3.19 with orthophosphoric acid [1] [2]. This method achieved excellent detection limits of 0.001 micrograms per milliliter for gentisein, representing exceptional sensitivity for routine analysis [1] [2].
Method validation parameters demonstrated robust analytical performance, with gentisein recovery rates of 90.70 percent and precision values below 6.05 percent relative standard deviation [1] [2]. The total analysis time per sample was approximately 30 minutes, making the method suitable for routine quality control applications [1] [2]. Methanol extraction by magnetic stirring at room temperature provided optimal recovery of analytes while maintaining procedural simplicity [1] [2].
Ultra-high-performance liquid chromatography with photodiode array detection has been successfully applied to Gentiana veitchiorum analysis, achieving separation and quantification of multiple bioactive compounds including xanthones [20]. This method utilized gradient elution with acetonitrile and water containing 0.1 percent formic acid, providing excellent resolution within shortened analysis times [20].
The validation parameters for ultra-high-performance liquid chromatography methods showed detection limits ranging from 0.33 to 0.56 nanograms per milliliter and quantification limits from 1.01 to 1.65 nanograms per milliliter [20]. Recovery rates ranged from 96.54 to 100.81 percent with relative standard deviations between 1.05 and 1.82 percent [20]. These performance characteristics represent significant improvements in sensitivity compared to conventional HPLC methods [20].
Ultra-high-performance supercritical fluid chromatography with diode array detection has emerged as an alternative technique for xanthone analysis, particularly for Gentiana lutea preparations [22]. This method utilizes carbon dioxide and methanol with 5.5 percent water as mobile phases, achieving complete separation within 12 minutes [22]. The environmentally friendly nature of supercritical fluid chromatography makes it attractive for routine analysis applications [22].
Liquid chromatography-mass spectrometry techniques provide enhanced specificity and structural confirmation capabilities for gentisein analysis [23] [24]. These methods are particularly valuable for complex plant extracts where co-eluting compounds may interfere with ultraviolet detection [23] [24]. The mass spectrometric detection allows for unambiguous compound identification based on molecular ion and fragmentation patterns [23] [24].
Sample preparation methodologies significantly influence analytical results and must be optimized for each plant species and tissue type [1] [2] [20]. Methanol extraction remains the most common approach, though extraction conditions including temperature, time, and solvent-to-sample ratios require careful optimization [1] [2]. Solid-phase extraction techniques have been employed for sample cleanup and concentration enhancement in some applications [25].